Vidofludimus hemicalcium mechanism of action
Vidofludimus hemicalcium mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Vidofludimus (B1684499) Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vidofludimus hemicalcium (formerly known as IMU-838) is an orally administered small molecule immunomodulator with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and chronic inflammatory diseases, including multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2] Its primary mode of action involves the highly selective inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[2][3] This targeted inhibition preferentially affects rapidly proliferating immune cells, such as activated T and B lymphocytes, thereby reducing the inflammatory response.[2] Additionally, vidofludimus hemicalcium has been shown to activate the nuclear receptor-related 1 (Nurr1) transcription factor, a novel target for neurodegenerative diseases, suggesting a potential for direct neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of action of vidofludimus hemicalcium, supported by available quantitative data and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dual Targeting of Inflammation and Neurodegeneration
Vidofludimus hemicalcium exerts its therapeutic effects through two distinct molecular mechanisms:
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Inhibition of Dihydroorotate Dehydrogenase (DHODH): This is the principal mechanism responsible for the drug's anti-inflammatory and antiviral properties.[4]
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Activation of Nuclear Receptor-Related 1 (Nurr1): This mechanism contributes to the drug's neuroprotective potential.[1][4]
DHODH Inhibition and its Impact on Immune Cell Proliferation
DHODH is a critical enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[5] Rapidly dividing cells, including activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and therefore rely heavily on this pathway.[1][2] In contrast, most other cell types can utilize the pyrimidine salvage pathway to meet their metabolic needs.[3]
Vidofludimus hemicalcium is a potent and selective inhibitor of human DHODH.[6] By blocking this enzyme, vidofludimus hemicalcium depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This metabolic stress leads to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN-γ.[5][6] This selective action on hyperactive immune cells allows for a targeted immunomodulatory effect without causing broad immunosuppression.[2][4]
This mechanism also underlies the broad-spectrum antiviral activity of vidofludimus hemicalcium, as virus-infected cells also exhibit high metabolic rates and are dependent on de novo pyrimidine synthesis for replication.[4]
Nurr1 Activation and Neuroprotection
Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1][4] Its activation is associated with neuroprotective effects by modulating the function of microglia, astrocytes, and neurons.[1]
Preclinical data have shown that vidofludimus hemicalcium potently activates Nurr1.[4] This activation leads to a reduction in the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide by microglia and astrocytes.[1][4] In neurons, enhanced Nurr1 activity promotes neuronal survival and differentiation.[1][4] This neuroprotective mechanism is particularly relevant for the treatment of neurodegenerative diseases like multiple sclerosis, where it may help to slow disability progression independent of its anti-inflammatory effects.[4][7]
Quantitative Data
The following tables summarize the available quantitative data for vidofludimus hemicalcium from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity
| Parameter | Value | Species/Cell Line | Reference |
| DHODH Inhibition (IC50) | 160 nM | Human | [6] |
| T Cell Proliferation Inhibition (EC50) | 11.8 µM | Human | [6] |
| Anti-SARS-CoV-2 Activity (EC50) | 7.6 µM | Vero Cells | [6] |
| FXR Activation (EC50) | ~450 nM | In vitro assay | [8] |
| Potency vs. Teriflunomide (hDHODH) | 2.6 times more potent | Human | [9] |
| Species Selectivity (vs. Human) | 7.5-fold less potent on rat DHODH | Rat | [9] |
| Species Selectivity (vs. Human) | 64.4-fold less potent on mouse DHODH | Mouse | [9] |
Table 2: Clinical Trial Data Overview
| Trial Name/Phase | Indication | Dose(s) | Key Findings | Reference(s) |
| Phase 2 (EMPhASIS) | Relapsing-Remitting MS | 30 mg, 45 mg daily | Significant reduction in new active MRI lesions. | [10] |
| Phase 2 (CALLIPER) | Progressive MS | 45 mg daily | Reduced risk of 24-week confirmed disability worsening by 20% vs. placebo in the overall population. | [11] |
| Phase 3 (ENSURE-1 & ENSURE-2) | Relapsing MS | Not specified | Ongoing, top-line data expected by end of 2026. | [7][12] |
| Phase 2 | Ulcerative Colitis | Not specified | Demonstrated efficacy in immune-related diseases. | [5] |
| Phase 1 | Healthy Volunteers | Up to 50 mg daily | Tolerability of repeated daily dosing confirmed. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by vidofludimus hemicalcium.
References
- 1. Vidofludimus - Wikipedia [en.wikipedia.org]
- 2. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 5. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vidofludimus calcium | MS Trust [mstrust.org.uk]
- 11. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
- 12. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
